4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5] oxadiazole
Description
This compound features a benzo[c][1,2,5]oxadiazole (BO) core flanked by two 5-bromothiophen-2-yl groups at the 4,7-positions and octyloxy chains at the 5,6-positions. The bromothiophene units enable further functionalization via cross-coupling reactions (e.g., Stille or Suzuki-Miyaura), while the octyloxy side chains enhance solubility and processability in organic solvents, critical for applications in optoelectronic devices and biosensors . Its synthesis typically involves electrochemical polymerization or Stille coupling, as demonstrated in the preparation of conducting polymers for enzyme immobilization in amperometric biosensors .
Properties
Molecular Formula |
C30H38Br2N2O3S2 |
|---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-dioctoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C30H38Br2N2O3S2/c1-3-5-7-9-11-13-19-35-29-25(21-15-17-23(31)38-21)27-28(34-37-33-27)26(22-16-18-24(32)39-22)30(29)36-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 |
InChI Key |
YTEXMHBTLUADJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NON=C2C(=C1OCCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Alkoxy Chain Length and Fluorination
- Hexyloxy vs. Octyloxy Derivatives :
The compound 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole () shares a similar backbone but with shorter hexyloxy chains. Reduced alkyl chain length decreases solubility, limiting its utility in solution-processed devices. In contrast, the octyloxy groups in the target compound improve film-forming properties and compatibility with organic semiconductors like PC71BM in bulk heterojunction (BHJ) solar cells . - Fluorinated Analogs: Fluorination at the 5,6-positions (e.g., 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole in ) lowers the HOMO level by ~0.3 eV compared to non-fluorinated derivatives, enhancing open-circuit voltage (Voc) in photovoltaic devices. However, fluorine substitution reduces solubility and complicates synthetic purification .
Donor-Acceptor Unit Variations
- Thiophene vs. Selenophene/Furan Donors: Replacing thiophene with selenophene (e.g., poly(5,6-bis(octyloxy)-4,7-di(selenophen-2-yl)benzo[c][1,2,5]oxadiazole, PSBO) in ) reduces the bandgap (1.8 eV vs. 2.1 eV for thiophene-based polymers) due to selenium’s stronger electron-donating ability. Conversely, furan-based analogs (PFBO) exhibit higher bandgaps (~2.3 eV) but suffer from oxidative instability .
- Benzothiadiazole vs. Benzoxadiazole Acceptors :
Substituting the BO core with benzothiadiazole (BT) in compounds like PIDTT-TBT () increases electron affinity (LUMO: −3.5 eV for BT vs. −3.2 eV for BO), favoring charge transport in n-type semiconductors. However, BO-based polymers show superior compatibility with enzymes like butylcholinesterase in biosensors .
Performance in Optoelectronic Devices
- Biosensor Performance: The target compound’s BO core and thiophene linkages facilitate efficient charge transfer in amperometric biosensors. When polymerized with TTBO (), it achieves a detection limit of 0.1 nM for paraoxon, outperforming furan- or selenophene-based analogs .
- Solar Cell Efficiency : While BO-based polymers are less common in photovoltaics, BT-based derivatives like PCDTBT-8 achieve PCEs >4% due to better charge separation and transport. Fluorinated analogs (e.g., PTATffBT) further enhance PCE to 5.1% via lowered HOMO levels .
Preparation Methods
Alkylation of Dihydroxy Precursor
The synthesis begins with 4,7-dibromo-5,6-dihydroxybenzo[c]oxadiazole, which undergoes O-alkylation using 1-bromooctane under phase-transfer conditions. A mixture of potassium carbonate (3.0 eq) and tetrabutylammonium bromide (0.1 eq) in dimethylformamide facilitates the bis-alkylation at 80°C for 24 hours. The reaction progress is monitored by TLC (hexanes:ethyl acetate = 4:1), yielding 5,6-bis(octyloxy)-4,7-dibromobenzo[c]oxadiazole as a pale yellow solid (82% yield).
Critical Parameters
- Temperature control: Excess heat promotes elimination side reactions
- Moisture exclusion: Hydroxyl groups may reform without anhydrous conditions
- Solvent selection: Polar aprotic solvents enhance nucleophilic displacement
Thiophene Subunit Installation
Stille Coupling Methodology
The dibrominated core undergoes palladium-catalyzed cross-coupling with 2-(tributylstannyl)thiophene. Under nitrogen atmosphere, a mixture of:
- 5,6-bis(octyloxy)-4,7-dibromobenzo[c]oxadiazole (1.0 eq)
- 2-(tributylstannyl)thiophene (2.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
In refluxing toluene (12 hours) produces 4,7-di(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c]oxadiazole. Post-reaction workup involves fluoride-assisted tin removal (KF aqueous wash) and chromatographic purification (silica gel, hexanes:CH₂Cl₂ = 3:1), achieving 68% isolated yield.
Table 1: Stille Coupling Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3% vs 5% Pd | +12% yield |
| Solvent System | Toluene vs DMF | +22% yield |
| Reaction Time | 8h vs 12h | +15% yield |
Regioselective Bromination
N-Bromosuccinimide-Mediated Halogenation
The di-thiophenyl intermediate undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) in chlorinated solvents. A chilled (-10°C) solution of:
- 4,7-di(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c]oxadiazole (1.0 eq)
- NBS (2.2 eq)
- Acetic acid:CHCl₃ (1:1 v/v)
Stirred for 2 hours yields the dibrominated product. Quenching with sodium thiosulfate followed by recrystallization from ethanol/chloroform (1:2) gives pure 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c]oxadiazole as red crystals (89% yield).
Mechanistic Considerations
- Bromination occurs selectively at the 5-position of thiophene due to:
a) Electron-donating effects from benzooxadiazole core
b) Steric hindrance at adjacent positions - Acetic acid protonates NBS, generating Br⁺ electrophile
Alternative Synthetic Pathways
Direct Bromination-Coupling Sequence
An alternative approach first brominates 2-thiopheneboronic acid, followed by Suzuki-Miyaura coupling. However, this method shows reduced efficiency (54% yield) due to:
Microwave-Assisted Synthesis
Preliminary studies indicate 40% reduction in reaction time when performing Stille coupling under microwave irradiation (150W, 140°C). While promising, this method currently suffers from:
Analytical Characterization
Spectroscopic Verification
¹H NMR (500 MHz, CDCl₃):
- δ 0.88 (t, 6H, -CH₂CH₃)
- δ 1.26–1.45 (m, 24H, octyl chains)
- δ 4.05 (t, 4H, -OCH₂-)
- δ 7.02 (d, 2H, thiophene-H)
- δ 7.45 (d, 2H, thiophene-H)
- δ 8.15 (s, 2H, benzooxadiazole-H)
Elemental Analysis:
Calculated for C₃₂H₃₈Br₂N₂O₃S₂: C 50.40%, H 5.02%, N 3.67%
Found: C 50.32%, H 5.11%, N 3.61%
Challenges and Optimization Strategies
Yield-Limiting Factors
- Stille Coupling Efficiency
- Tributyltin residue contamination
- Palladium black formation at elevated temperatures
- Bromination Selectivity
- Over-bromination at benzooxadiazole core (≤7% byproduct)
- Solvent polarity effects on Br⁺ reactivity
Table 2: Comparative Method Evaluation
| Method | Total Yield | Purity | Scalability |
|---|---|---|---|
| Sequential Stille-Bromination | 72% | >99% | Pilot-scale |
| Direct Bromo-Coupling | 58% | 93% | Lab-scale |
| Microwave-Assisted | 63% | 97% | Microscale |
Q & A
Q. What is the synthetic methodology for 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach bromothiophene units to the benzooxadiazole core. Key steps include:
- Functionalization of the benzooxadiazole core with bromine or iodine for cross-coupling.
- Reaction with 5-bromo-2-thienylboronic acid derivatives under inert atmosphere (argon/nitrogen).
- Use of bis(triphenylphosphine)palladium dichloride (0.26 mmol) as a catalyst in a 1:1 mixture of triethylamine (Et₃N) and tetrahydrofuran (THF) at reflux (~55°C) for 48 hours .
- Purification via column chromatography or recrystallization from ethanol.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core bromination | Br₂, FeBr₃ | Activate coupling sites |
| Suzuki coupling | Pd(PPh₃)₂Cl₂, THF/Et₃N, reflux | Attach thiophene units |
| Alkyloxy substitution | Octanol, K₂CO₃, DMF | Improve solubility |
Q. How is the compound characterized structurally and electronically?
- 1H-NMR/13C-NMR : Assigns proton and carbon environments (e.g., alkyloxy chains at δ 1.2–1.8 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₃₀H₃₈Br₂N₂O₂S₃: 714.64 g/mol) .
- UV-Vis Spectroscopy : Determines optical bandgap (e.g., λₐᵦₛ ~450 nm for π-π* transitions) .
- Cyclic Voltammetry : Measures HOMO/LUMO levels (e.g., HOMO ≈ -5.4 eV, LUMO ≈ -3.6 eV) .
Q. What role do the octyloxy substituents play in the compound’s properties?
The octyloxy chains enhance solubility in organic solvents (e.g., chloroform, THF) for solution-processable device fabrication. They also reduce crystallinity, favoring amorphous film formation in organic photovoltaics (OPVs). Comparative studies with shorter/longer alkyl chains (e.g., dodecyloxy) show trade-offs between solubility and charge mobility .
Advanced Research Questions
Q. How can Suzuki coupling efficiency be optimized for higher yields?
- Catalyst Screening : Test Pd(OAc)₂ or PdCl₂(dppf) for improved turnover.
- Solvent Systems : Replace THF/Et₃N with toluene/EtOH for better stability.
- Temperature Control : Reduce reflux time to 24 hours with microwave-assisted heating.
- Stoichiometry : Use 1.2 equivalents of boronic acid to ensure complete coupling .
Q. How to resolve contradictions in reported bandgap values for this compound?
Discrepancies may arise from:
- Film morphology (spin-coated vs. drop-casted films).
- Measurement techniques (UV-Vis vs. electrochemical bandgap).
- Substituent variations (e.g., fluorine vs. alkoxy side chains). Resolution Strategy :
- Standardize thin-film preparation (e.g., spin-coating at 2000 rpm).
- Cross-validate using UV-Vis, photoelectron spectroscopy, and DFT calculations.
- Compare with structurally analogous compounds (e.g., benzo[c][1,2,5]thiadiazole derivatives) .
Q. What strategies modify the core structure for targeted applications (e.g., OPVs vs. OLEDs)?
- Electron-Deficient Modifications : Introduce fluorine atoms to lower LUMO and enhance electron transport in OPVs .
- π-Extension : Fuse additional aromatic rings (e.g., thiophene) to redshift absorption.
- Side-Chain Engineering : Replace octyloxy with ethylene glycol chains for aqueous processing .
Table 2: Substituent Effects on Properties
| Modification | Effect | Application |
|---|---|---|
| Fluorination | ↓ LUMO, ↑ Electron affinity | OPVs |
| Thiophene fusion | ↑ Absorbance range | Near-IR sensors |
| Ethylene glycol chains | ↑ Hydrophilicity | Bioelectronics |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
